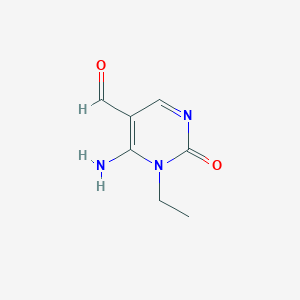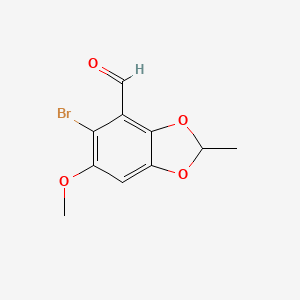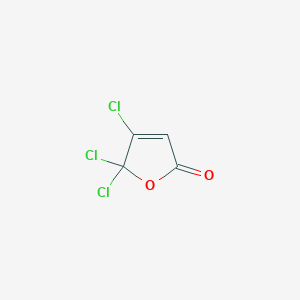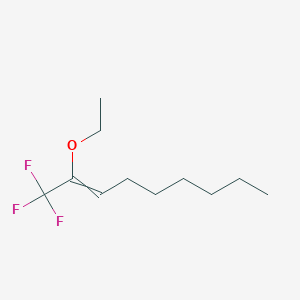
6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 6, an ethyl group at position 1, an oxo group at position 2, and a carbaldehyde group at position 5 makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by cyclization and oxidation steps. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group at position 5 can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group at position 2 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: 6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid.
Reduction: 6-Amino-1-ethyl-2-hydroxy-1,2-dihydropyrimidine-5-carbaldehyde.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Similar structure with an ester group instead of an aldehyde group.
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde: Similar structure with an amino group at position 2 instead of position 6.
Uniqueness
6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at position 1 and the aldehyde group at position 5 allows for unique interactions and reactions that are not observed in similar compounds with different substituents.
Properties
CAS No. |
154867-33-1 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
6-amino-1-ethyl-2-oxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H9N3O2/c1-2-10-6(8)5(4-11)3-9-7(10)12/h3-4H,2,8H2,1H3 |
InChI Key |
HREXFFZHFPNLFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=NC1=O)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)

![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)


![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)






